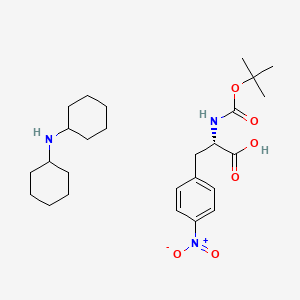

Boc-phe(4-NO2)-OH dcha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Boc-phe(4-NO2)-OH dcha” is a chemical compound with the molecular formula C26H41N3O6 . It is also known as N-tert-BOC-p-nitro-L-phenylalanine dicyclohexylammonium .

Molecular Structure Analysis

The molecular structure of “Boc-phe(4-NO2)-OH dcha” is represented by the formula C26H41N3O6 . The molecular weight of the compound is 491.63 .Physical And Chemical Properties Analysis

“Boc-phe(4-NO2)-OH dcha” has a molecular weight of 491.63 . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique

Peptide Synthesis and Modification

The application of Boc-phe(4-NO2)-OH dcha in peptide synthesis is evident in several studies. The use of Boc-protected amino acids and derivatives, such as those similar to Boc-phe(4-NO2)-OH dcha, facilitates the synthesis of complex peptides and proteins. For instance, Nguyen et al. (1985) demonstrated the liquid-phase synthesis of a tetradecapeptide utilizing BOP reagent and Boc(Nim-Boc)histidine (DCHA) for histidine incorporation, showing the utility of Boc-protected amino acids in peptide synthesis [Nguyen, D. L., Seyer, R., Heitz, A., & Castro, B. (1985)]. Similarly, Narita (1978) discussed the efficiency of coupling reactions in peptide synthesis on soluble polymer support, highlighting the versatility of Boc-amino acids in facilitating peptide chain elongation [Narita, M. (1978)].

Polymer Science and Material Chemistry

Boc-phe(4-NO2)-OH dcha's relevance extends to polymer science, where its derivatives contribute to the development of molecularly imprinted polymers (MIPs). Ansell and Mosbach (1997) described the preparation of MIP beads imprinted with Boc-l-Phe for chromatographic separation, showcasing the material's utility in creating selective and efficient separation media [Ansell, R., & Mosbach, K. (1997)]. This application is critical for analytical and preparative chemistry, offering tailored solutions for compound isolation and purification.

Advanced Materials and Nanostructures

The role of Boc-protected amino acids and peptides, analogous to Boc-phe(4-NO2)-OH dcha, in the self-assembly of nanostructures is a burgeoning area of research. Datta, Tiwari, and Ganesh (2018) explored the self-assembly of diphenylalanine motifs, including Boc-protected variants, into unique nanostructures for biomaterial applications. The study highlights the influence of terminal modifications on self-assembly processes, resulting in diverse morphologies with potential applications in drug delivery and tissue engineering [Datta, D., Tiwari, O., & Ganesh, K. (2018)].

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBPPXVRTJXZEU-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-phe(4-NO2)-OH dcha | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 2,3-dihydro-3-hydroxy-5-methoxy- (9CI)](/img/no-structure.png)

![5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY](/img/structure/B560747.png)